11-Epivaldiviolide

Descripción

11-Epivaldiviolide is a sesquiterpene carbonimidic chloride isolated from marine organisms such as Phyllidiid nudibranchs (sea slugs) and their sponge prey (Hymeniacidon sp.). Structurally, it belongs to a class of marine-derived polyketides characterized by a bicyclic framework and halogenated substituents, which contribute to its bioactivity . Its isolation and characterization have spurred interest in exploring structurally and functionally related compounds for drug discovery.

Propiedades

Fórmula molecular |

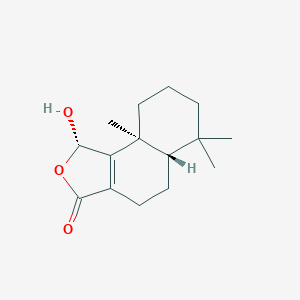

C15H22O3 |

|---|---|

Peso molecular |

250.33 g/mol |

Nombre IUPAC |

(1S,5aS,9aS)-1-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one |

InChI |

InChI=1S/C15H22O3/c1-14(2)7-4-8-15(3)10(14)6-5-9-11(15)13(17)18-12(9)16/h10,13,17H,4-8H2,1-3H3/t10-,13-,15-/m0/s1 |

Clave InChI |

XTQKCVAXPOCYKT-XEGUGMAKSA-N |

SMILES isomérico |

C[C@]12CCCC([C@@H]1CCC3=C2[C@H](OC3=O)O)(C)C |

SMILES canónico |

CC1(CCCC2(C1CCC3=C2C(OC3=O)O)C)C |

Sinónimos |

11-epivaldiviolide valdiviolide |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

This section compares 11-epivaldiviolide with two categories of analogs: structural analogs (shared chemical frameworks) and functional analogs (similar bioactivity but distinct structures).

Structural Analogs

2.1.1 Reticulidin A

- Source : Isolated from the same marine sponges (Hymeniacidon sp.) as this compound.

- Structure : Shares a sesquiterpene carbonimidic chloride backbone but differs in substituent positions and halogenation patterns.

- Bioactivity: Compound IC50 (KB cells) IC50 (L1210 cells) this compound Not quantified Not quantified Reticulidin A 0.42 μg/ml 0.11 μg/ml Reticulidin A shows superior potency against leukemia (L1210) cells compared to this compound, suggesting that minor structural variations significantly impact target affinity .

2.1.2 Dendocarbin A

- Source : Co-occurs with this compound in Phyllidiid nudibranchs.

- Structure : A drimane-type sesquiterpene with a distinct lactone ring instead of a carbonimidic chloride group.

- Bioactivity : Exhibits cytotoxicity against KB cells (IC50 ~0.5–1.0 μg/ml) but lacks activity against drug-resistant lines, unlike this compound . This highlights the critical role of the carbonimidic chloride moiety in overcoming resistance mechanisms.

Functional Analogs

2.2.1 11-Desmethyllaulimalide

- Source : A synthetic macrocyclic polyketide derived from laulimalide, a marine natural product.

- Bioactivity: Compound Anticancer Mechanism Cell Line Activity (IC50) this compound Undefined (likely microtubule interaction) Moderate cytotoxicity 11-Desmethyllaulimalide Microtubule stabilization Sub-nanomolar range 11-Desmethyllaulimalide demonstrates significantly higher potency due to its optimized binding to β-tubulin, a feature absent in this compound .

2.2.2 Paclitaxel (Taxol®)

- Source : Plant-derived taxane.

- Structure : A complex diterpene with a taxane ring system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.